molecular formula C26H34N4O6S2 B4193686 1-(4-methylphenyl)sulfonyl-N-[2-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide

1-(4-methylphenyl)sulfonyl-N-[2-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide

Cat. No.: B4193686
M. Wt: 562.7 g/mol
InChI Key: NAFWMADSTBGBMT-UHFFFAOYSA-N
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Description

N,N’-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide} is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes pyrrolidinecarboxamide groups and sulfonyl groups attached to a central ethanediyl backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide} typically involves multi-step organic reactions. One common method includes the reaction of 1,2-diaminoethane with 4-methylbenzenesulfonyl chloride to form the intermediate N,N’-1,2-ethanediylbis(4-methylbenzenesulfonamide). This intermediate is then reacted with pyrrolidine-2-carboxylic acid chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N,N’-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide} undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N,N’-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide} has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide} exerts its effects involves interactions with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting enzyme activity. The pyrrolidinecarboxamide groups may interact with nucleic acids or other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-1,2-ethanediylbis(4-methylbenzenesulfonamide)
  • N,N’-1,2-ethanediylbis(N-ethyloctadecanamide)
  • Glycine, N,N’-1,2-ethanediylbis-

Uniqueness

N,N’-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide} is unique due to its combination of sulfonyl and pyrrolidinecarboxamide groups, which confer specific reactivity and biological activity not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[2-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O6S2/c1-19-7-11-21(12-8-19)37(33,34)29-17-3-5-23(29)25(31)27-15-16-28-26(32)24-6-4-18-30(24)38(35,36)22-13-9-20(2)10-14-22/h7-14,23-24H,3-6,15-18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFWMADSTBGBMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NCCNC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-methylphenyl)sulfonyl-N-[2-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide
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1-(4-methylphenyl)sulfonyl-N-[2-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide
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1-(4-methylphenyl)sulfonyl-N-[2-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide
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1-(4-methylphenyl)sulfonyl-N-[2-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide
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1-(4-methylphenyl)sulfonyl-N-[2-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide
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1-(4-methylphenyl)sulfonyl-N-[2-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]ethyl]pyrrolidine-2-carboxamide

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